1,4-Dichlorodibenzo-p-dioxin

Übersicht

Beschreibung

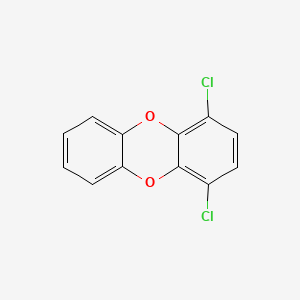

1,4-Dichlorodibenzo-p-dioxin is a chemical compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. This compound consists of two benzene rings connected by two oxygen bridges, with chlorine atoms attached at the 1 and 4 positions on the benzene rings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dichlorodibenzo-p-dioxin can be synthesized through the photochemical conversion of triclosan, a common antimicrobial agent found in personal care products. This conversion involves UV irradiation at a wavelength of 254 nm, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be unintentionally produced during the manufacturing processes of other chlorinated compounds, such as during the incineration of chlorine-containing substances like polyvinyl chloride (PVC) and the chlorine bleaching of paper .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichlorodibenzo-p-dioxin can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more chlorinated dioxins.

Reduction: This reaction can result in the removal of chlorine atoms.

Substitution: Chlorine atoms can be replaced by other substituents, such as hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide can facilitate the substitution of chlorine atoms.

Major Products Formed

Oxidation: More chlorinated dioxins.

Reduction: Less chlorinated dioxins or completely dechlorinated dibenzo-p-dioxin.

Substitution: Hydroxylated derivatives of dibenzo-p-dioxin.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Analytical Methods

- Source Identification : 1,4-DCDD is primarily released into the environment through industrial processes, waste incineration, and the production of herbicides and pesticides. Its detection in soil and water bodies serves as an indicator of pollution from these sources. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for accurate quantification of 1,4-DCDD in environmental samples .

- Atmospheric Behavior : Studies have shown that 1,4-DCDD can undergo atmospheric degradation through reactions with hydroxyl radicals (OH). The rate constants for these reactions have been calculated using quantitative structure-activity relationships (QSAR), aiding in understanding its persistence in the atmosphere .

Bioremediation Strategies

- Microbial Dechlorination : Research has focused on enhancing the biodegradation of chlorinated dioxins through biostimulation and bioaugmentation techniques. For instance, adding electron donors like sodium lactate can stimulate microbial communities capable of dechlorinating 1,4-DCDD in contaminated sediments .

-

Case Studies :

- A study conducted in sediment microcosms from contaminated sites demonstrated that bioaugmentation with Dehalococcoides ethenogenes significantly improved dechlorination rates of 1,4-DCDD when combined with halogenated cosubstrates .

- Another investigation revealed that sediment enriched with specific microbial consortia showed enhanced degradation of 1,4-DCDD compared to unenriched sediments .

Toxicological Studies

- Health Effects : Toxicological profiles indicate that exposure to 1,4-DCDD may lead to various adverse health effects, including developmental disturbances and potential carcinogenicity. The Agency for Toxic Substances and Disease Registry (ATSDR) has compiled extensive data on the health impacts associated with exposure to chlorinated dioxins .

- Animal Studies : Laboratory studies have assessed the LD50 values for various PCDD congeners, including 1,4-DCDD. These studies provide critical insights into the toxicity levels and help establish safety guidelines for human exposure .

Comprehensive Data Table

Wirkmechanismus

1,4-Dichlorodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of various genes involved in xenobiotic metabolism. This can lead to toxic effects, including disruption of endocrine functions and potential carcinogenicity .

Vergleich Mit ähnlichen Verbindungen

1,4-Dichlorodibenzo-p-dioxin is part of a broader class of compounds known as dioxins and dioxin-like compounds. Similar compounds include:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

Polychlorinated dibenzofurans (PCDFs): Structurally similar to dioxins but with one oxygen bridge.

Polychlorinated biphenyls (PCBs): Another class of toxic compounds with similar mechanisms of action

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and toxicity compared to other dioxins .

Biologische Aktivität

1,4-Dichlorodibenzo-p-dioxin (1,4-DiCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a group of persistent organic pollutants known for their toxicological effects on human health and the environment. These compounds are primarily anthropogenic in origin and are notorious for their lipophilic properties, leading to bioaccumulation in biological systems. The biological activity of 1,4-DiCDD encompasses various mechanisms, including endocrine disruption, immunotoxicity, and carcinogenicity.

Chemical Structure and Properties

1,4-DiCDD is characterized by its two benzene rings connected by two oxygen atoms, with chlorine atoms substituting at the 1 and 4 positions. The chemical formula is . This structure contributes to its stability and persistence in the environment, as well as its ability to interact with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 239.08 g/mol |

| Melting Point | 70-72 °C |

| Boiling Point | 305 °C |

| Solubility | Low solubility in water |

| Log P | 5.5 |

Mechanisms of Toxicity

1,4-DiCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This receptor mediates the toxic effects of dioxins by regulating gene expression involved in xenobiotic metabolism and other cellular processes. The binding of 1,4-DiCDD to AhR leads to the transcription of various genes associated with toxicity, including those involved in:

- Cytochrome P450 enzymes : These enzymes play a crucial role in the metabolism of dioxins and contribute to their toxic effects.

- Cytokines : Dioxin exposure can alter immune responses by modulating cytokine production.

Case Study 1: Immunotoxicity in Animal Models

Research has demonstrated that exposure to 1,4-DiCDD can lead to significant immunotoxic effects in animal models. A study involving mice showed that exposure resulted in decreased antibody production and altered T-cell function, indicating a compromised immune response .

Case Study 2: Carcinogenicity

Epidemiological studies have linked dioxin exposure to an increased risk of various cancers, particularly non-Hodgkin lymphoma and soft tissue sarcoma. In a cohort study of workers exposed to dioxins, a significant increase in cancer incidence was observed compared to unexposed populations .

Ecotoxicological Impact

1,4-DiCDD is not only harmful to humans but also poses risks to wildlife. Its persistence and bioaccumulation potential lead to toxic effects across trophic levels. Aquatic organisms exposed to contaminated sediments have shown reproductive and developmental abnormalities .

Biotransformation and Dechlorination

Microbial degradation plays a critical role in the environmental fate of 1,4-DiCDD. Certain bacteria have been identified that can biotransform dioxins through dechlorination processes. For instance, Dehalococcoides ethenogenes has been shown to facilitate the dechlorination of chlorinated dioxins under anaerobic conditions .

Table 2: Microbial Biotransformation Pathways

| Microorganism | Transformation Product |

|---|---|

| Dehalococcoides ethenogenes | Dechlorinated dioxins |

| Sphingomonas wittichii | Chlorocatechols |

Eigenschaften

IUPAC Name |

1,4-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMUPQZSDWVPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(C=CC(=C3O2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202951 | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54536-19-5 | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPN17Q7404 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.